molecular formula C14H11N3OS2 B2523043 2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338780-25-9

2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2523043
CAS RN: 338780-25-9
M. Wt: 301.38
InChI Key: STYAQHOZVULCOS-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as ASP-DP, is an organic compound that displays a variety of properties and has been studied for its potential applications in a range of scientific fields. This compound is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, and is composed of a sulfur atom and two nitrogen atoms, as well as an allyl group and a pyridine ring. ASP-DP has been used as a starting material in a variety of syntheses, and has been studied for its potential applications in biochemistry, pharmacology, and materials science.

Scientific Research Applications

Synthesis and Chemical Reactivity

Fused Pyrimidine Systems

The compound undergoes reactions with arylsulfanyl chlorides in chloroform, leading to the formation of addition products that can be converted into linearly fused arylsulfanylthiazinopyridopyrimidines. This process demonstrates the compound's versatility in creating structurally complex molecules with potential biological activity (Dyachenko et al., 2014).

Electrophilic Heterocyclization

The derivative 6-allylsulfanyl-pyrazolo[3,4-d]pyrimidin-4(5H)-ones exhibit reactivity under conditions that lead to the formation of angular pyrazolothiazolopyrimidine derivatives. These reactions are crucial for generating new compounds with potential for further pharmacological evaluation (Bentya et al., 2008).

Pharmacological Applications

Antibacterial Agents

Derivatives of thieno[3,2-d]pyrimidin-4-one have been synthesized and evaluated for their antibacterial activity against a variety of Gram-positive and Gram-negative microorganisms. These compounds have shown promising results, highlighting their potential as antibacterial agents (Mohan et al., 2009).

Antimicrobial Activity

Spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been characterized for their physicochemical properties and evaluated for antimicrobial activity against clinical isolates of bacterial and fungal strains. These studies contribute to understanding the relationship between the compound's structure and its biological activity, offering insights for the development of new antimicrobial agents (Candia et al., 2017).

Anticonvulsant Activity

The preparation of amino, alkoxy, and alkylsulfanyl derivatives of pyrano[4″,3″:4′,5′]pyrido-[3′,2′:4,5]thieno[3,2-d]pyrimidines and their evaluation for anticonvulsant activity highlight the potential use of these compounds in developing treatments for convulsive disorders. This research adds to the diverse pharmacological applications of thieno[3,2-d]pyrimidin-4(3H)-one derivatives (Dashyan et al., 2016).

properties

IUPAC Name

2-prop-2-enylsulfanyl-3-pyridin-2-ylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c1-2-8-20-14-16-10-6-9-19-12(10)13(18)17(14)11-5-3-4-7-15-11/h2-7,9H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYAQHOZVULCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=N3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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